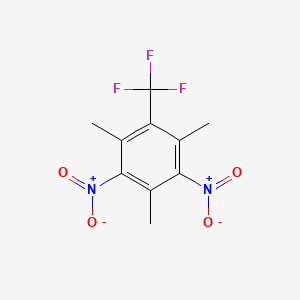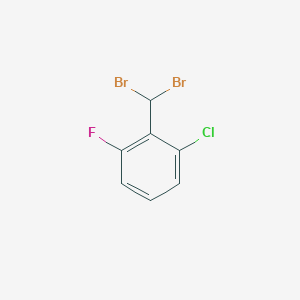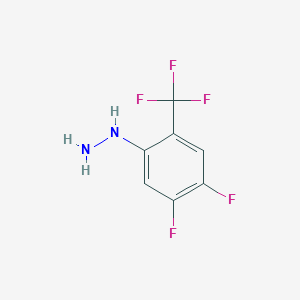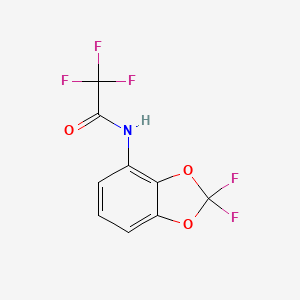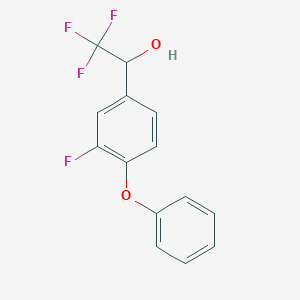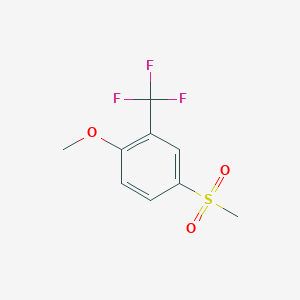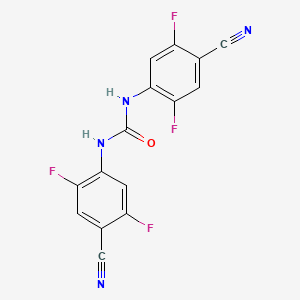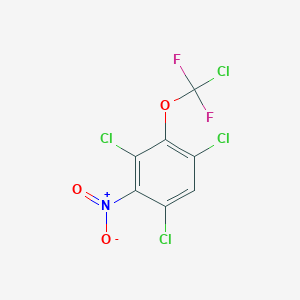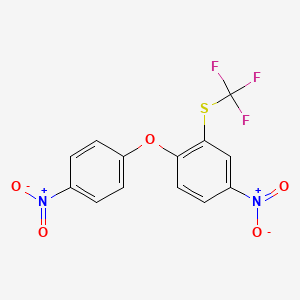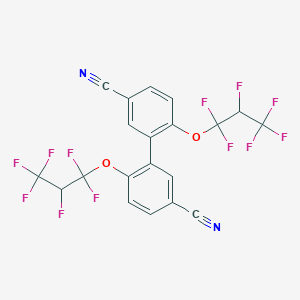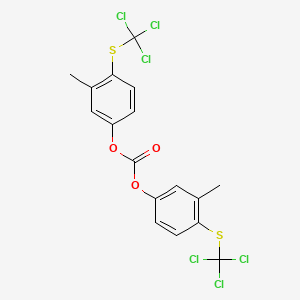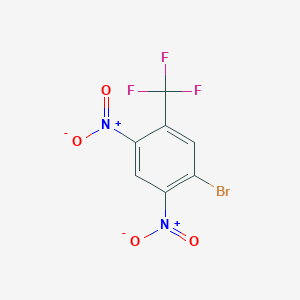
2,4-Dinitro-5-(trifluoromethyl)bromobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dinitro-5-(trifluoromethyl)bromobenzene is a chemical compound known for its unique properties and applications in various scientific fields. It is characterized by the presence of nitro, trifluoromethyl, and bromo groups attached to a benzene ring, making it a versatile compound in organic synthesis and pharmaceutical research.
Preparation Methods
The synthesis of 2,4-Dinitro-5-(trifluoromethyl)bromobenzene typically involves nitration and bromination reactions. One common method includes the nitration of 5-(trifluoromethyl)benzene followed by bromination. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and bromine or N-bromosuccinimide for bromination .
Chemical Reactions Analysis
2,4-Dinitro-5-(trifluoromethyl)bromobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The presence of electron-withdrawing groups like nitro and trifluoromethyl enhances the reactivity of the bromine atom towards nucleophilic substitution.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with the help of palladium catalysts and boron reagents.
Scientific Research Applications
2,4-Dinitro-5-(trifluoromethyl)bromobenzene is utilized in various scientific research applications:
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Pharmaceutical Research: Its unique structure makes it a valuable intermediate in the development of pharmaceutical compounds.
Material Science: It is used in the synthesis of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,4-Dinitro-5-(trifluoromethyl)bromobenzene involves its reactivity towards nucleophiles due to the electron-withdrawing effects of the nitro and trifluoromethyl groups. These groups increase the electrophilicity of the bromine atom, facilitating nucleophilic substitution reactions. The compound can also undergo reduction reactions, where the nitro groups are reduced to amino groups, altering its chemical properties .
Comparison with Similar Compounds
2,4-Dinitro-5-(trifluoromethyl)bromobenzene can be compared with other similar compounds such as:
1-Bromo-2,4-dinitrobenzene: Similar in structure but lacks the trifluoromethyl group, making it less reactive in certain nucleophilic substitution reactions.
2,4-Dinitro-5-(trifluoromethyl)chlorobenzene: Similar but with a chlorine atom instead of bromine, which affects its reactivity and the types of reactions it can undergo.
The presence of the trifluoromethyl group in this compound enhances its reactivity and makes it a more versatile compound in various chemical reactions.
Properties
IUPAC Name |
1-bromo-2,4-dinitro-5-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF3N2O4/c8-4-1-3(7(9,10)11)5(12(14)15)2-6(4)13(16)17/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHEZUBLSZFOWGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
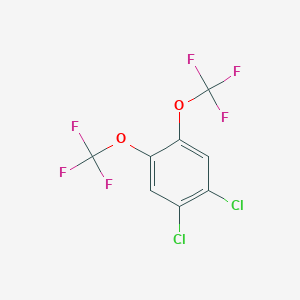
![2,2,2-Trifluoro-N-[4-fluoro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6310884.png)
